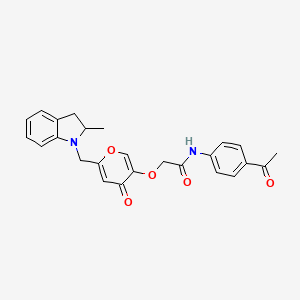
N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H24N2O5 and its molecular weight is 432.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an indoline moiety, a pyran ring, and an acetamide linkage. These structural components suggest potential biological activities that warrant detailed investigation.
The molecular formula of this compound is characterized by the presence of multiple functional groups, contributing to its chemical reactivity and potential interactions with biological targets. The molecular weight is approximately 420.465 g/mol, and its purity typically exceeds 95%, making it suitable for various research applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 420.465 g/mol |
| Purity | >95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that enhance its biological activity. The synthetic pathway often includes the formation of the pyran ring and the introduction of the indoline moiety.
Biological Activity
Research indicates that this compound exhibits promising biological activities. Compounds with similar structures have been studied for various pharmacological properties, including:
- Anticancer Activity : Initial studies suggest that derivatives of this compound may disrupt cellular processes in cancer cells, potentially leading to apoptosis.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating a potential role in treating neurodegenerative diseases.
- Antimicrobial Properties : The presence of the indoline structure may contribute to antimicrobial activity against certain pathogens.
Case Studies
Recent studies have focused on the interactions of this compound with various biological targets. For example:
- Cell Viability Assays : The MTT assay was employed to assess cytotoxicity against different cancer cell lines, revealing significant reductions in cell viability at concentrations below 10 µM.
- Enzyme Inhibition Studies : Investigations into enzyme interactions indicated that this compound may act as an allosteric modulator, influencing key metabolic pathways involved in disease progression.
The mechanism by which this compound exerts its effects is still under exploration. Preliminary data suggest it may bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular signaling pathways.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological activities associated with variations in functional groups:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo]}acetamide | Chlorophenyl group | Potentially different biological activity due to chlorine substituent |
| 6-(indolinemethyl)-pyrano[3,2-c]quinolinone | Indole and pyran structures | Different core structure leading to distinct pharmacological properties |
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-16-11-19-5-3-4-6-22(19)27(16)13-21-12-23(29)24(14-31-21)32-15-25(30)26-20-9-7-18(8-10-20)17(2)28/h3-10,12,14,16H,11,13,15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXHHMPPZGXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













